Euphroside
Overview
Description
Synthesis Analysis
Synthesis of phosphor materials often involves high-temperature solid-state reaction methods, combustion synthesis, or hydrothermal methods, aiming to achieve high crystallinity, purity, and specific luminescent properties. For instance, Y2O3:Eu3+ phosphor exhibits enhanced photoluminescence when synthesized via microwave-assisted hydrothermal combustion, attributed to increased crystallinity and improved compositional homogeneity (S. Som et al., 2015).
Molecular Structure Analysis
The structure of phosphors is critical for their luminescent properties. Phosphors like Ca3La6Si6O24:Eu3+ and LiLaMgWO6:Eu3+ exhibit structures that enable specific luminescent behaviors. The structure determines the emission characteristics, with different dopant concentrations affecting the luminescence efficiency and thermal stability (Renping Cao et al., 2020).
Chemical Reactions and Properties
The chemical reactions involved in the synthesis of phosphors often include the reaction of host lattice materials with dopants such as Eu3+, which are chosen for their ability to produce desired emission colors under specific excitation wavelengths. The chemical properties, such as the reactivity of the dopants with the host lattice and the stability of the resulting compound, are crucial for the final material's performance (Li Li et al., 2017).
Physical Properties Analysis
The physical properties, including particle size, morphology, and crystallinity, significantly impact the phosphor's luminescence efficiency and thermal stability. Nanocrystalline phosphors, for example, can exhibit different luminescence properties compared to their bulk counterparts due to their increased surface area and quantum size effects (Xicheng Wang et al., 2015).
Chemical Properties Analysis
The chemical properties of phosphors, such as their phase purity, chemical composition, and dopant distribution, play a critical role in their luminescent properties. Proper incorporation of dopants into the host lattice without creating unwanted defects or impurities is essential for achieving high-efficiency luminescence (M. Upasani, 2016).
Scientific Research Applications
Euphroside is identified as the major iridoid in species of the Orthocarpus genus, suggesting its significance in botanical and pharmacological studies (Boros, Stermitz, & Harris, 1990).
Research on Euphorbia milii Des Moul, a plant closely related to Euphroside, indicates its potential as a source for bioactive agents due to its antioxidant and enzyme inhibitory properties. This suggests Euphroside's potential role in developing natural bioactive compounds (Saleem et al., 2019).
Euphroside, along with other iridoid glucosides, has been isolated from the leaves and twigs of Clerodendrum incisum, indicating its presence across different plant species and its potential pharmacological relevance (Stenzel, Rimpler, & Hunkler, 1986).
The presence of Euphroside in Pedicularis species, along with other iridoid glucosides, underscores its role in chemical ecology and its potential pharmacological importance (Berg et al., 1985).
Euphroside has been isolated from Pedicularis flava Pall., a medicinal plant in Mongolia, which highlights its significance in traditional medicine and potential therapeutic applications (Tunsag et al., 2017).
properties
IUPAC Name |
(1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-15(22)2-3-16(23)7(4-17)6-24-14(12(15)16)26-13-11(21)10(20)9(19)8(5-18)25-13/h4,6,8-14,18-23H,2-3,5H2,1H3/t8-,9-,10+,11-,12-,13+,14+,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUJICSWDUDSBC-PGELYSMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Euphroside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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